2-(5-Bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(5-Bromnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan ist eine organische Verbindung, die zur Klasse der Boronsäureester gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Bromnaphthalen-Restes aus, der an einen Dioxaborolan-Ring gebunden ist. Boronsäureester werden in der organischen Synthese, insbesondere in Suzuki-Miyaura-Kreuzkupplungsreaktionen, aufgrund ihrer Stabilität und Reaktivität häufig verwendet.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(5-Bromnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan beinhaltet typischerweise die Reaktion von 5-Bromnaphthalen mit Bis(pinacolato)diboron in Gegenwart eines Palladiumkatalysators. Die Reaktion wird unter einer inerten Atmosphäre, wie z. B. Stickstoff oder Argon, durchgeführt, um Oxidation zu verhindern. Die Reaktionsbedingungen umfassen oft die Verwendung einer Base, wie z. B. Kaliumcarbonat, und eines Lösungsmittels, wie z. B. Toluol oder Dimethylformamid (DMF). Das Reaktionsgemisch wird mehrere Stunden lang auf eine Temperatur von etwa 80-100 °C erhitzt, um eine vollständige Umwandlung sicherzustellen.

Industrielle Produktionsmethoden

In industriellen Umgebungen folgt die Produktion von 2-(5-Bromnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Reaktion verbessern. Außerdem kann der Reinigungsprozess Techniken wie Umkristallisation, Säulenchromatographie oder Destillation beinhalten, um das gewünschte Produkt mit hoher Reinheit zu erhalten.

Chemische Reaktionsanalyse

Reaktionstypen

2-(5-Bromnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Suzuki-Miyaura-Kreuzkupplung: Diese Reaktion beinhaltet die Kupplung des Boronsäureesters mit einem Aryl- oder Vinylhalogenid in Gegenwart eines Palladiumkatalysators und einer Base. Das Hauptprodukt, das gebildet wird, ist ein Biaryl- oder Styrolderivat.

Oxidation: Der Boronsäureester kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Natriumperborat zum entsprechenden Boronsäure- oder Boratsäureester oxidiert werden.

Substitution: Das Bromatom im Naphthalenring kann nukleophile Substitutionsreaktionen mit verschiedenen Nukleophilen eingehen, was zur Bildung von substituierten Naphthalenderivaten führt.

Häufige Reagenzien und Bedingungen

Palladiumkatalysatoren: Werden häufig in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet.

Basen: Kaliumcarbonat, Natriumhydroxid oder Cäsiumcarbonat.

Lösungsmittel: Toluol, DMF oder Tetrahydrofuran (THF).

Oxidationsmittel: Wasserstoffperoxid, Natriumperborat.

Wissenschaftliche Forschungsanwendungen

2-(5-Bromnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein in der Synthese von komplexen organischen Molekülen verwendet, insbesondere in Kreuzkupplungsreaktionen.

Biologie: Wird bei der Entwicklung von Fluoreszenz-Sonden und -Sensoren für die Detektion biologischer Moleküle eingesetzt.

Medizin: Wird wegen seines potenziellen Einsatzes in der Wirkstoffforschung und -entwicklung untersucht, insbesondere in der Synthese pharmazeutischer Zwischenprodukte.

Industrie: Wird bei der Herstellung von fortschrittlichen Materialien, wie z. B. Polymeren und elektronischen Komponenten, verwendet.

Wirkmechanismus

Der Wirkmechanismus von 2-(5-Bromnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan beruht hauptsächlich auf seiner Rolle als Boronsäureester in Kreuzkupplungsreaktionen. Das Boratom im Dioxaborolan-Ring bildet einen Komplex mit dem Palladiumkatalysator und erleichtert so den Transfer der Arylgruppe zum Halogenidsubstrat. Dieser Prozess beinhaltet die Bildung eines Palladium-Bor-Zwischenprodukts, gefolgt von reduktiver Eliminierung, um das gekuppelte Produkt zu erhalten. Die molekularen Ziele und Pfade, die an diesen Reaktionen beteiligt sind, hängen hauptsächlich mit dem katalytischen Zyklus des Palladiumkatalysators zusammen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-bromonaphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization, column chromatography, or distillation to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or styrene derivative.

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or borate ester using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The bromine atom in the naphthalene ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted naphthalene derivatives.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

Solvents: Toluene, DMF, or tetrahydrofuran (THF).

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Wissenschaftliche Forschungsanwendungen

2-(5-Bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Wirkmechanismus

The mechanism of action of 2-(5-Bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, followed by reductive elimination to yield the coupled product. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

2-(5-Bromnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan kann mit anderen ähnlichen Boronsäureestern verglichen werden, wie z. B.:

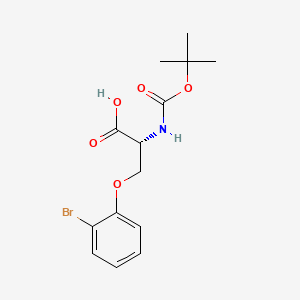

Methyl 2-(5-Bromnaphthalen-1-yl)acetat: Ein weiterer Boronsäureester mit einem ähnlichen Naphthalen-Rest, aber unterschiedlichen funktionellen Gruppen.

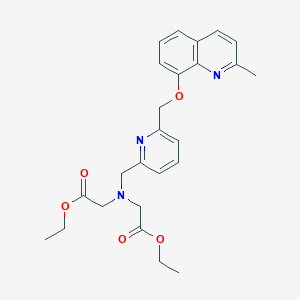

Methyl 3-Fluor-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)benzoat: Ein Boronsäureester mit einem Benzolring und Fluor-Substitution.

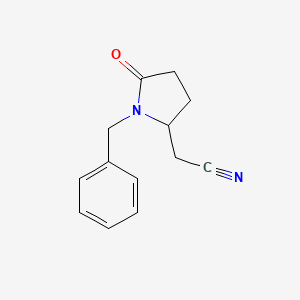

(2-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl)(Pyrrolidin-1-yl)methanon: Ein Boronsäureester mit einem Pyrrolidin-Rest.

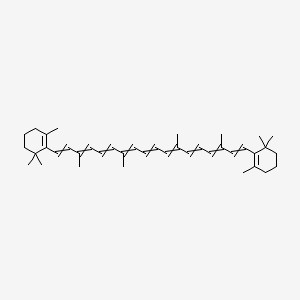

Die Einzigartigkeit von 2-(5-Bromnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan liegt in seiner spezifischen Struktur, die eine eindeutige Reaktivität und Stabilität verleiht, was es zu einer wertvollen Verbindung in verschiedenen synthetischen Anwendungen macht.

Eigenschaften

Molekularformel |

C16H18BBrO2 |

|---|---|

Molekulargewicht |

333.0 g/mol |

IUPAC-Name |

2-(5-bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C16H18BBrO2/c1-15(2)16(3,4)20-17(19-15)13-9-5-8-12-11(13)7-6-10-14(12)18/h5-10H,1-4H3 |

InChI-Schlüssel |

LWJHWQXCQVLEMF-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C(C3=CC=C2)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(1-methanesulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl]-1H-indole](/img/structure/B12508925.png)

![tert-Butyl (4-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butyl)carbamate](/img/structure/B12508944.png)

![4,8-ditert-butyl-6-[4-(4,8-ditert-butyl-2,10-dimethoxybenzo[d][1,3,2]benzodioxaphosphepin-6-yl)oxypentan-2-yloxy]-2,10-dimethoxybenzo[d][1,3,2]benzodioxaphosphepine](/img/structure/B12508948.png)

![1-Benzyl 6-ethyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate](/img/structure/B12508966.png)

![1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane](/img/structure/B12508968.png)

![1-[(3R)-1-(2-methoxyphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B12508977.png)

![[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12508984.png)

![2-[2-(acetyloxy)-7,10-dihydroxy-3a,3b,6,9a-tetramethyl-dodecahydro-2H-cyclopenta[a]phenanthren-1-ylidene]-6-methylhept-5-enoic acid](/img/structure/B12508996.png)